molecular formula C12H7Cl2F3N4O2S2 B3042677 3-{5-[(4,5-dichloro-1H-imidazol-1-yl)sulphonyl]-2-thienyl}-1-methyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 650592-10-2

3-{5-[(4,5-dichloro-1H-imidazol-1-yl)sulphonyl]-2-thienyl}-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No. B3042677
CAS RN: 650592-10-2
M. Wt: 431.2 g/mol
InChI Key: USRMCAMTQNZHFQ-UHFFFAOYSA-N
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Description

The compound “3-{5-[(4,5-dichloro-1H-imidazol-1-yl)sulphonyl]-2-thienyl}-1-methyl-5-(trifluoromethyl)-1H-pyrazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

3- (4-Methyl-1H-imidazol-1-yl)-5- (trifluoromethyl)aniline is a white to light grey to light yellow powder to crystals with a melting point of 130 °C .

Scientific Research Applications

Safety And Hazards

The compound is labeled as dangerous with hazard statements: H301 Toxic if swallowed. H318 Causes serious eye damage .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This indicates the potential for future research and development in this area.

properties

IUPAC Name

3-[5-(4,5-dichloroimidazol-1-yl)sulfonylthiophen-2-yl]-1-methyl-5-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F3N4O2S2/c1-20-8(12(15,16)17)4-6(19-20)7-2-3-9(24-7)25(22,23)21-5-18-10(13)11(21)14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRMCAMTQNZHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(S2)S(=O)(=O)N3C=NC(=C3Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{5-[(4,5-dichloro-1H-imidazol-1-yl)sulphonyl]-2-thienyl}-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{5-[(4,5-dichloro-1H-imidazol-1-yl)sulphonyl]-2-thienyl}-1-methyl-5-(trifluoromethyl)-1H-pyrazole
Reactant of Route 2
3-{5-[(4,5-dichloro-1H-imidazol-1-yl)sulphonyl]-2-thienyl}-1-methyl-5-(trifluoromethyl)-1H-pyrazole
Reactant of Route 3
3-{5-[(4,5-dichloro-1H-imidazol-1-yl)sulphonyl]-2-thienyl}-1-methyl-5-(trifluoromethyl)-1H-pyrazole
Reactant of Route 4
3-{5-[(4,5-dichloro-1H-imidazol-1-yl)sulphonyl]-2-thienyl}-1-methyl-5-(trifluoromethyl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
3-{5-[(4,5-dichloro-1H-imidazol-1-yl)sulphonyl]-2-thienyl}-1-methyl-5-(trifluoromethyl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
3-{5-[(4,5-dichloro-1H-imidazol-1-yl)sulphonyl]-2-thienyl}-1-methyl-5-(trifluoromethyl)-1H-pyrazole

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